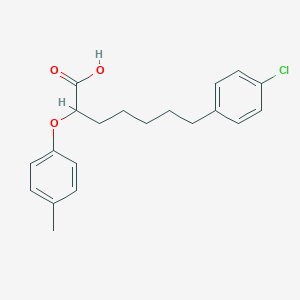

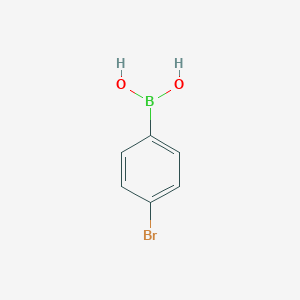

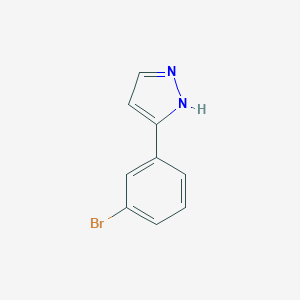

4-Bromophenylboronic acid

Übersicht

Beschreibung

It is a white to off-white crystalline solid that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Wirkmechanismus

Target of Action

4-Bromophenylboronic acid is an organoboron compound that primarily targets carbon-carbon bond formation reactions . It is often used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, this compound donates a carbon group to a metal catalyst, typically palladium . This forms a new carbon-metal bond, which can then react with other organic groups to form a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds . The compound also participates in other reactions such as Pd(II)-catalyzed diastereoselective conjugate additions, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials . The compound can also participate in reactions that lead to the formation of other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air and moisture . Therefore, reactions involving this compound are typically carried out under an inert atmosphere . The compound is also sensitive to light, and it is recommended to store it in a dark place . The temperature and solvent used in the reaction can also affect the compound’s reactivity and the yield of the reaction .

Biochemische Analyse

Biochemical Properties

4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 4-Bromophenylboronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Bromphenylmagnesiumbromid mit Trimethylborat, gefolgt von Hydrolyse . Ein weiteres Verfahren beinhaltet die Palladium-katalysierte Borylierung von 4-Bromiodobenzol unter Verwendung von Bis(pinacolato)diboron als Borquelle .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von 4-Bromophenylboronsäure häufig großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen unter Verwendung von Palladiumkatalysatoren und geeigneten Liganden durchgeführt, um hohe Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Bromophenylboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung von 4-Bromophenylboronsäure mit Arylhalogeniden in Gegenwart eines Palladiumkatalysators zur Bildung von Biarylverbindungen.

Oxidation: Die Verbindung kann zu 4-Bromophenol oxidiert werden.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen an den Phenylring einzuführen.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Oxidationsmittel: Wie z. B. Wasserstoffperoxid für Oxidationsreaktionen.

Nucleophile: Für Substitutionsreaktionen.

Hauptprodukte:

Biarylverbindungen: Durch Suzuki-Miyaura-Kupplung gebildet.

4-Bromophenol: Durch Oxidation gebildet.

Wissenschaftliche Forschungsanwendungen

4-Bromophenylboronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird bei der Synthese biologisch aktiver Moleküle und Pharmazeutika eingesetzt.

Medizin: Wird bei der Entwicklung von Medikamenten und Therapeutika eingesetzt.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Bromophenylboronsäure beinhaltet hauptsächlich seine Rolle als Boronsäurederivat in Suzuki-Miyaura-Kupplungsreaktionen. Die Verbindung unterliegt einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von reduktiver Eliminierung, um das gewünschte Biarylprodukt zu bilden . Dieser Prozess beinhaltet die Bildung eines Palladium-Bor-Zwischenprodukts, das den Transfer der Arylgruppe von der Boronsäure zum Palladiumzentrum erleichtert .

Ähnliche Verbindungen:

Phenylboronsäure: Fehlende Bromsubstituent, wodurch sie in bestimmten Kupplungsreaktionen weniger reaktiv ist.

4-Chlorphenylboronsäure: Ähnliche Struktur, aber mit einem Chlorsubstituenten anstelle von Brom, was ihre Reaktivität und Selektivität in Reaktionen beeinflussen kann.

4-Fluorphenylboronsäure: Enthält einen Fluorsubstituenten, der zu unterschiedlichen elektronischen Eigenschaften und Reaktivität im Vergleich zu 4-Bromophenylboronsäure führt.

Einzigartigkeit: . Dies macht sie zu einem wertvollen Reagenz bei der Synthese komplexer organischer Verbindungen.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.

4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.

Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.

Eigenschaften

IUPAC Name |

(4-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFZIBJXUQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203129 | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromophenylboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5467-74-3 | |

| Record name | (4-Bromophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxy-4-bromophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.

A: Yes, computational studies have been conducted to investigate the molecular properties of this compound. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of this compound []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with this compound [].

A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that this compound exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.

ANone: Various analytical techniques are employed to characterize this compound, as evident in the research papers:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].

- X-ray Crystallography: Used to determine the three-dimensional structure of this compound and its derivatives in crystalline form [, ].

- Gas Chromatography (GC): Employed to analyze this compound derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

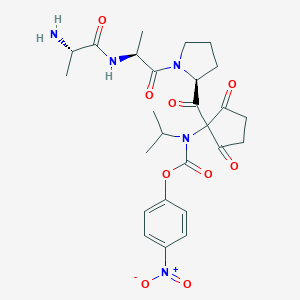

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

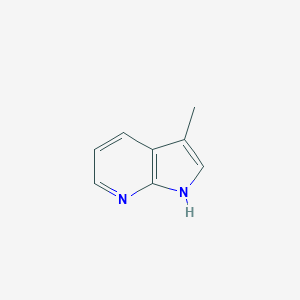

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)